1-[2-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-fluorophenyl]ethanone
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Description
The compound “1-[2-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-fluorophenyl]ethanone” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making these derivatives an attractive strategy for cancer therapy .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . The yield was 76%, and the melting point was between 212–214 ℃ . The ATR-FTIR peaks were observed at 3047 cm−1 (=C–H, Stretch), 1661 cm−1 (C=O, Stretch), 1561 cm−1 (C=C, Stretch), 1418 cm−1 (C–H, Band), 1242 cm−1 (C–N, Stretch), and 788 cm−1 (C–Cl, Stretch) .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using 1H NMR and 13C NMR . The 1H NMR (500 MHz, DMSO-D6) and 13C NMR (125 MHz, DMSO-D6) data are available in the literature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 212–214 ℃ . The ATR-FTIR peaks were observed at 3047 cm−1 (=C–H, Stretch), 1661 cm−1 (C=O, Stretch), 1561 cm−1 (C=C, Stretch), 1418 cm−1 (C–H, Band), 1242 cm−1 (C–N, Stretch), and 788 cm−1 (C–Cl, Stretch) .Mechanism of Action
The compound “1-[2-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-fluorophenyl]ethanone” and its derivatives have been found to exhibit potent inhibitory activity against FGFR1, 2, and 3 . This makes them potential candidates for cancer therapy, as abnormal activation of the FGFR signaling pathway plays a crucial role in various types of tumors .
Properties
IUPAC Name |
1-[2-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-fluorophenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c1-8(20)10-3-2-9(16)6-12(10)13-7-14(17)19-15-11(13)4-5-18-15/h2-7H,1H3,(H3,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCKSDPPVBZPEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)C2=CC(=NC3=C2C=CN3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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